

Application Note: Quantitative Analysis of Dapagliflozin in Human Plasma Using LC-MS/MS

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Compound of Interest

Compound Name: Dapagliflozin propanediol hydrate

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Abstract

This application note provides a detailed protocol for the quantitative analysis of dapagliflozin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method described is sensitive, specific, and suitable for pharmacokinetic studies and therapeutic drug monitoring. Dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, is a widely used medication for the management of type 2 diabetes mellitus.^[1] This document outlines the necessary procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with method validation parameters. While the propanediol hydrate form of dapagliflozin is often used in pharmaceutical formulations, this method quantifies the active dapagliflozin moiety in plasma.

Introduction

Dapagliflozin is an oral medication that lowers blood glucose levels in patients with type 2 diabetes by inhibiting the SGLT2 protein in the kidneys, which in turn reduces glucose reabsorption and increases its excretion in urine.^[1] Accurate and reliable quantification of dapagliflozin in plasma is crucial for pharmacokinetic and bioequivalence studies, which are essential in drug development and clinical research.^[1] LC-MS/MS has become the preferred technique for this purpose due to its high sensitivity, specificity, and ability to quantify analytes at low concentrations in complex biological matrices like plasma.^[1] This application note

presents a validated LC-MS/MS method for the determination of dapagliflozin in human plasma.

Experimental Protocols

Materials and Reagents

- Dapagliflozin reference standard ($\geq 99\%$ purity)
- Internal Standard (IS), e.g., Empagliflozin or a deuterated analog of Dapagliflozin (e.g., DGd5)[2]
- HPLC-grade acetonitrile and methanol[3][4]
- Ammonium acetate, analytical reagent grade[3]
- Formic acid, LC-MS grade[4]
- Ultrapure water
- Human plasma (K2EDTA)[2]
- Solid Phase Extraction (SPE) cartridges or appropriate solvents for Liquid-Liquid Extraction (LLE) or Protein Precipitation (PPT)

Equipment

- High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
- Analytical balance
- Centrifuge
- Vortex mixer
- Evaporator (if required for sample preparation)

Sample Preparation

Several methods can be employed for the extraction of dapagliflozin from plasma, including protein precipitation, liquid-liquid extraction, and solid-phase extraction.

1. Protein Precipitation (PPT): A straightforward and widely used technique.[\[1\]](#)

- To a 50 μ L plasma sample, add 150 μ L of cold methanol.[\[5\]](#)
- Vortex mix for 10 minutes to precipitate plasma proteins.[\[5\]](#)
- Centrifuge the mixture at high speed (e.g., 21,300 x g) for 15 minutes at 4°C.[\[5\]](#)
- Transfer the supernatant to a clean tube.
- The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in the mobile phase.[\[5\]](#)

2. Liquid-Liquid Extraction (LLE): Offers a cleaner extract compared to PPT.[\[2\]](#)[\[6\]](#)

- To a 25 μ L plasma sample, add the internal standard working solution.[\[7\]](#)
- Add 150 μ L of methyl tert-butyl ether and vortex for 1 minute.[\[7\]](#)
- Centrifuge at 12,000 x g for 10 minutes.[\[7\]](#)
- Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.[\[7\]](#)
- Reconstitute the dried residue in 100 μ L of 50% acetonitrile and inject into the LC-MS/MS system.[\[6\]](#)[\[7\]](#)

3. Solid-Phase Extraction (SPE): Provides the cleanest samples and can be automated.[\[8\]](#)[\[9\]](#)

- Condition an appropriate SPE cartridge (e.g., mixed-mode) with methanol followed by water.
- Load the plasma sample (pre-treated as necessary) onto the cartridge.
- Wash the cartridge with a weak solvent to remove interferences.

- Elute the analyte and internal standard with a suitable elution solvent.
- Evaporate the eluate and reconstitute it in the mobile phase for injection.

Chromatographic Conditions

- Column: A reversed-phase C18 column is commonly used, for instance, a Hypersil GOLD C18 (50 x 2.1 mm, 1.7 μ m) or an Agilent InfinityLab Poroshell 120 EC-C18 (2.1x100 mm, 2.7 μ m).[\[3\]](#)[\[10\]](#)
- Mobile Phase: A mixture of an aqueous component (e.g., 5mM ammonium acetate or 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typical.[\[2\]](#)[\[3\]](#)[\[6\]](#)
A common composition is 10 mM Ammonium acetate and methanol (20:80, v/v).[\[2\]](#)
- Flow Rate: The flow rate will depend on the column dimensions and particle size, typically ranging from 0.2 mL/min to 0.5 mL/min.[\[2\]](#)[\[3\]](#)
- Column Temperature: Maintained at around 35-40°C.[\[3\]](#)[\[6\]](#)
- Injection Volume: Typically 5-20 μ L.[\[2\]](#)[\[6\]](#)

Mass Spectrometric Conditions

- Ionization Mode: Electrospray ionization (ESI) is used, which can be operated in either positive or negative ion mode. Both have been successfully applied for dapagliflozin analysis.[\[2\]](#)[\[8\]](#)
- Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
- MRM Transitions: The precursor to product ion transitions need to be optimized for dapagliflozin and the internal standard. Some reported transitions are:
 - Positive Mode: m/z 426.2 \rightarrow 107.2 for the dapagliflozin-ammonium adduct $[M+NH_4]^+$.[\[3\]](#)
Another reported transition is m/z 410.2 \rightarrow 250.6.[\[2\]](#)
 - Negative Mode: m/z 407.27 \rightarrow 329.19.[\[10\]](#)

- Instrument Parameters: Parameters such as declustering potential, collision energy, and source temperature should be optimized for the specific instrument being used to achieve the best signal intensity.

Data Presentation

The performance of the LC-MS/MS method should be validated according to regulatory guidelines (e.g., US FDA). Key validation parameters are summarized in the tables below.

Table 1: Linearity and Range

Analyte	Linear Range	Correlation Coefficient (r^2)
Dapagliflozin	50.00 - 10000.00 pg/mL	> 0.99[2]
Dapagliflozin	2.50 - 250.0 ng/mL	> 0.99[10]
Dapagliflozin	5 - 2000 ng/mL	> 0.99[6]

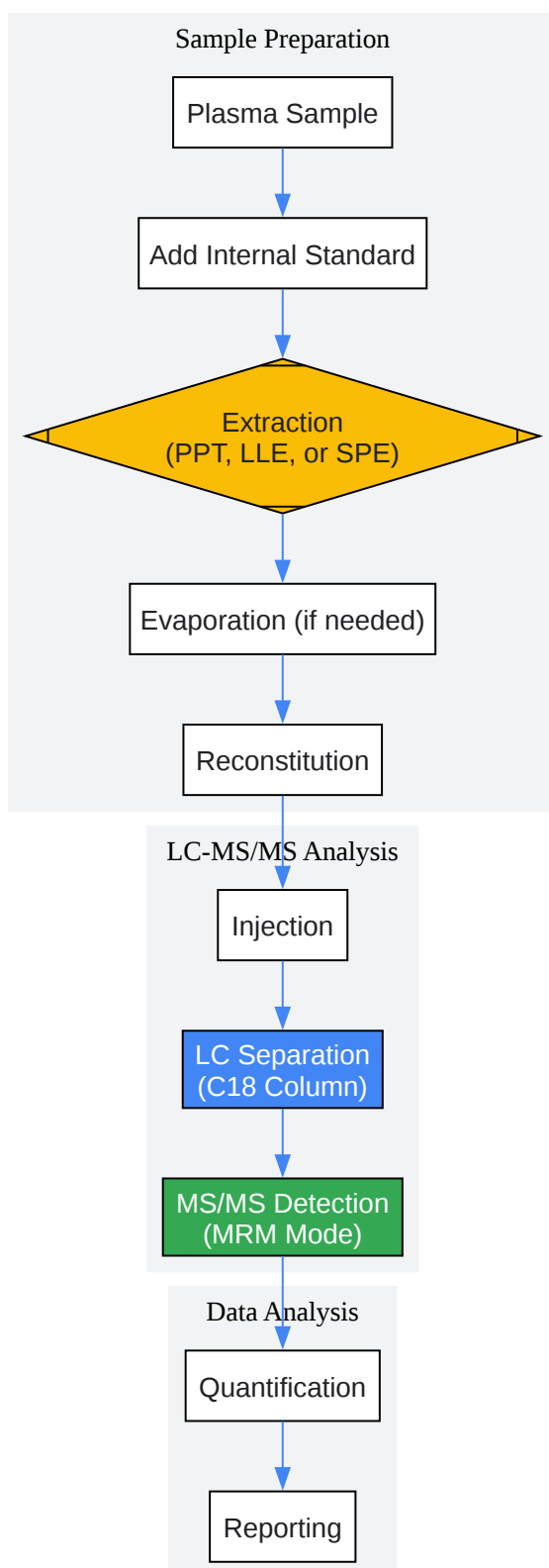
Table 2: Precision and Accuracy

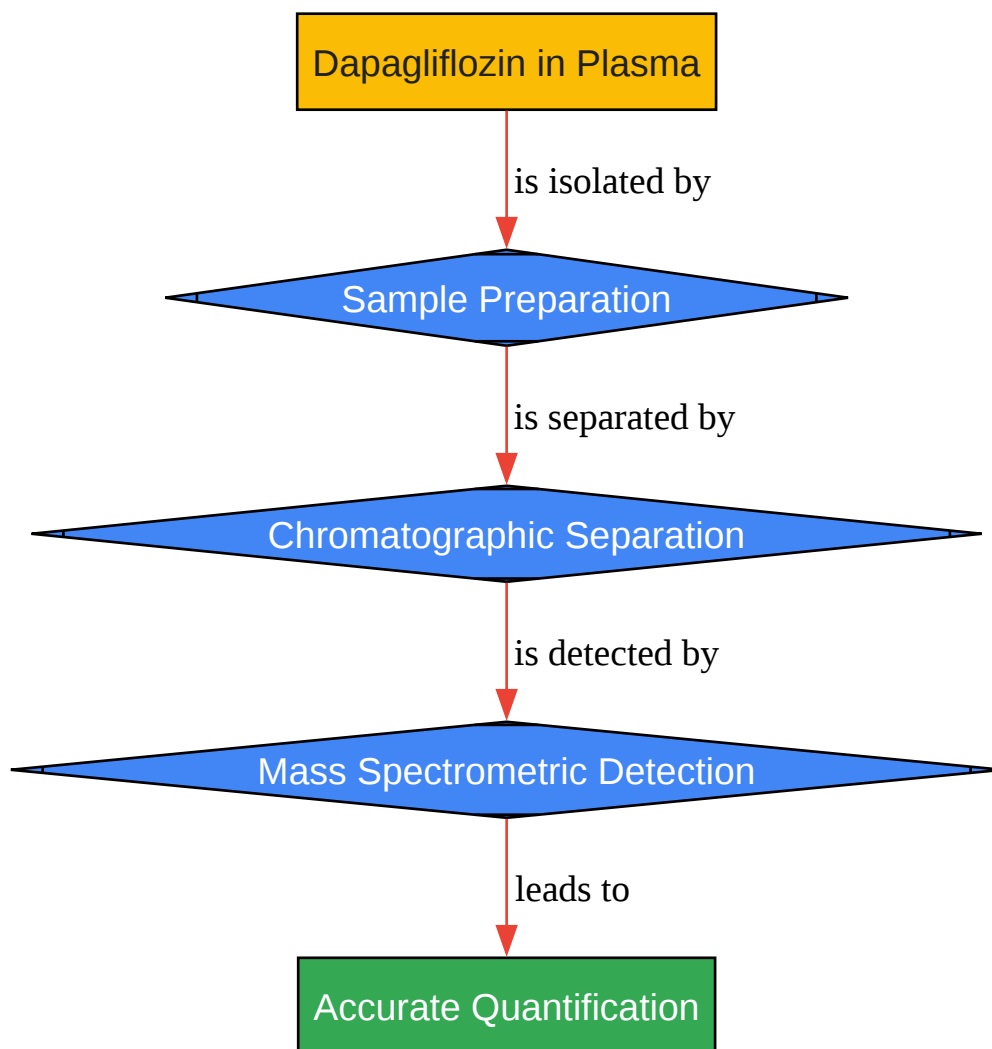
Analyte	QC Level	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Accuracy (% Recovery)
Dapagliflozin	Low	$\leq 4.5\%$ [2]	$\leq 4.5\%$ [2]	90.8% - 103.6% [10]
Dapagliflozin	Medium	$\leq 4.5\%$ [2]	$\leq 4.5\%$ [2]	90.8% - 103.6% [10]
Dapagliflozin	High	$\leq 4.5\%$ [2]	$\leq 4.5\%$ [2]	90.8% - 103.6% [10]

Table 3: Recovery and Matrix Effect

Analyte	Extraction Method	Recovery (%)	Matrix Effect (%)
Dapagliflozin	LLE	91.80% - 97.29%[6]	1.27% (%CV)[2]

Visualizations





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